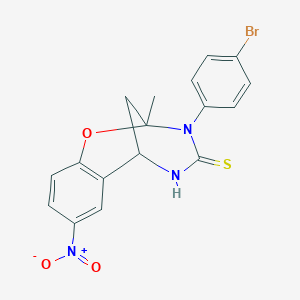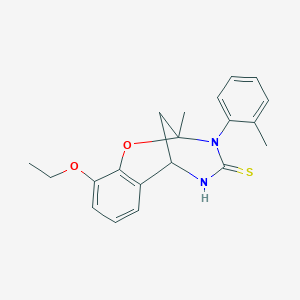![molecular formula C24H24N4O5S B11217119 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11217119.png)
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structural features, including a piperazine ring, an acetylphenyl group, and a dioxoloquinazolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available starting materials
Formation of Piperazine Ring: The piperazine ring is typically synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of Acetylphenyl Group: The acetylphenyl group is introduced via a Friedel-Crafts acylation reaction, where acetyl chloride reacts with a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Construction of Dioxoloquinazolinone Core: The final step involves the cyclization of the intermediate compounds to form the dioxoloquinazolinone core. This step is often achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
The compound 7-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group in the oxopropyl chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amine or thiol derivatives
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Biology: It is used as a tool compound to study cellular processes and pathways, particularly those involving oxidative stress and signal transduction.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 7-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the acetylphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence signal transduction pathways, affecting cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Acetyl-7-hydroxy-4-methylcoumarin derivatives: These compounds share structural similarities with the dioxoloquinazolinone core and exhibit similar biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds also contain a piperazine ring and are studied for their pharmacological properties.
Uniqueness
The uniqueness of 7-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its combination of structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H24N4O5S |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H24N4O5S/c1-15(29)16-2-4-17(5-3-16)26-8-10-27(11-9-26)22(30)6-7-28-23(31)18-12-20-21(33-14-32-20)13-19(18)25-24(28)34/h2-5,12-13H,6-11,14H2,1H3,(H,25,34) |
InChI-Schlüssel |
WRLPHFARMRSFGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B11217037.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B11217053.png)
![3-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B11217066.png)
![trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(2-phenylethyl)cyclohexanecarboxamide](/img/structure/B11217067.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B11217069.png)
![7-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11217071.png)
![N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B11217073.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11217079.png)
![2H-1-Benzopyran-2-one, 3-[2-[(2-chlorophenyl)amino]-4-thiazolyl]-](/img/structure/B11217085.png)

![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B11217108.png)
![ethyl 4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11217109.png)

![1-(4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217117.png)
